3,5-二甲基异噁唑-4-胺

描述

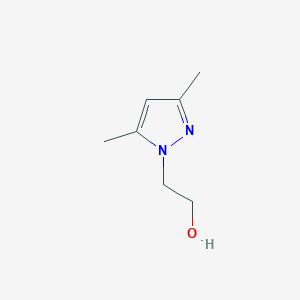

3,5-Dimethylisoxazol-4-amine is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and pharmaceuticals. The compound is characterized by the presence of an isoxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen atoms. This ring structure is further substituted with methyl groups and an amine group, which can participate in a variety of chemical reactions.

Synthesis Analysis

The synthesis of 3,5-dimethylisoxazol-4-amine derivatives has been explored through different methods. One practical synthesis approach involves the use of technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid, resulting in a 62% overall yield of 3-amino-4,5-dimethylisoxazole . This method highlights the use of DBU treatment to purify the starting material and acetohydroxamic acid as an N-protected hydroxylamine equivalent, which is crucial for the synthesis process.

Molecular Structure Analysis

The molecular structure of 3,5-dimethylisoxazol-4-amine derivatives has been confirmed through various spectroscopic techniques. For instance, the structure of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine was elucidated using elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . Similarly, anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine was characterized by similar methods, confirming the successful synthesis of the compound .

Chemical Reactions Analysis

3,5-Dimethylisoxazole undergoes various chemical reactions, including alkylation, hydrogenolysis, and hydrolysis. Alkylation with sodium amide in liquid ammonia leads to 3-methyl-5-alkylisoxazoles, and further di- and tri-alkylation can introduce secondary and tertiary alkyl groups at the 5-position of the isoxazole ring . The compound also reacts with carbonyl compounds to produce different reaction products depending on the conditions and the reactants used. For example, it reacts with methyl benzoate to form 3-methyl-5-(benzoylmethyl)isoxazole and with ketones and aldehydes to give 3-methyl-5-(2-hydroxyalkyl)isoxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dimethylisoxazol-4-amine derivatives are influenced by their molecular structure. The presence of substituents on the isoxazole ring can affect the compound's reactivity, boiling point, melting point, and solubility. The spectroscopic data obtained from studies provide insights into the electronic and structural features of these compounds, which are essential for understanding their behavior in chemical reactions and potential applications in various fields .

科学研究应用

Specific Scientific Field

This application falls under the field of Pharmacology of Anti-Cancer Drugs .

Summary of the Application

3,5-Dimethylisoxazol-4-amine is used in the synthesis of derivatives that act as potent BRD4 inhibitors with anti-breast cancer activity .

Methods of Application or Experimental Procedures

In this study, 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were designed and synthesized to evaluate their inhibitory activities against BRD4 .

Results or Outcomes

Notably, compound DDT26 exhibited the most potent inhibitory effect on BRD4, with an IC 50 value of 0.237 ± 0.093 μM. DDT26 demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .

Application in Organic Chemistry

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

3,5-Dimethylisoxazol-4-amine is used in the synthesis of 3,5-disubstituted isoxazoles using Cu/graphene/clay nanohybrid as a new heterogeneous nano catalyst .

Methods of Application or Experimental Procedures

In this method, Cu/AC/r-GO nanohybrid catalyses the 1,3-dipolar cycloaddition of alkynes and nitrile oxides in the presence of NaHCO in H2O/THF (50:50, V/V) to afford the corresponding 3,5-disubstituted isoxazoles .

Results or Outcomes

The Cu/AC/r-GO nanohybrid is a low cost, non-hygroscopic, chemically and thermally stable catalyst that can be reused for many consecutive reaction runs without significant loss in its reactivity .

Application in Solvent-free Synthesis

Specific Scientific Field

This application falls under the field of Green Chemistry .

Summary of the Application

3,5-Dimethylisoxazol-4-amine is used in the solvent-free synthesis of 3,5-isoxazoles .

Methods of Application or Experimental Procedures

The proposed methodology allows the synthesis of 3,5-isoxazoles in moderate to excellent yields from terminal alkynes and hydroxyimidoyl chlorides, using a recyclable Cu/Al2O3 nanocomposite catalyst . This process is carried out under ball-milling conditions .

Results or Outcomes

The proposed conditions are reproducible to a 1.0-gram scale without further milling time variations .

Application in ‘Click’ Cycloaddition

Specific Scientific Field

This application falls under the field of Organic Synthesis .

Summary of the Application

3,5-Dimethylisoxazol-4-amine is used in the ‘click’ cycloaddition of structurally diverse alkynes with in situ generated nitrile oxides .

Methods of Application or Experimental Procedures

In this method, Cu/aminoclay/reduced graphene oxide nanohybrid (Cu/AC/r-GO nanohybrid) catalyses the 1,3-dipolar cycloaddition of alkynes and nitrile oxides in the presence of NaHCO in H2O/THF (50:50, V/V) to afford the corresponding 3,5-disubstituted isoxazoles .

Results or Outcomes

The Cu/AC/r-GO nanohybrid is a low cost, non-hygroscopic, chemically and thermally stable catalyst that can be reused for many consecutive reaction runs without significant loss in its reactivity .

Application in Bromodomain Ligands Optimization

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

3,5-Dimethylisoxazole derivatives are used in the optimization of potent bromodomain ligands . These ligands have emerged as important therapeutic targets for various hematologic cancers .

Methods of Application or Experimental Procedures

In this study, 3,5-dimethylisoxazole derivatives were used in the structure-guided optimization to develop potent inhibitors of the BET (bromodomain and extra terminal domain) bromodomain family with good ligand efficiency .

Results or Outcomes

The phenol and acetate derivatives of the lead compounds showed strong antiproliferative effects on MV4;11 acute myeloid leukemia cells .

Application in Inhibitors for Bromodomain and Extraterminal Domain (BET) Family

Specific Scientific Field

This application falls under the field of Pharmacology .

Summary of the Application

3,5-Dimethylisoxazol-4-amine is used in the design and synthesis of novel derivatives as potential BRD4 inhibitors .

Methods of Application or Experimental Procedures

In this study, a series of novel 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives were designed and synthesized to evaluate their inhibitory activities against BRD4 .

Results or Outcomes

Among the synthesized compounds, one compound emerged as the most potent, exhibiting robust inhibitory activity against BRD4 at sub-micromolar concentrations .

安全和危害

属性

IUPAC Name |

3,5-dimethyl-1,2-oxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-3-5(6)4(2)8-7-3/h6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSUSOZBMWJGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953372 | |

| Record name | 3,5-Dimethyl-1,2-oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethylisoxazol-4-amine | |

CAS RN |

31329-64-3 | |

| Record name | 4-Isoxazolamine, 3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031329643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethyl-1,2-oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3,5-dimethylisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Methylphenyl)sulfonyl]histidine](/img/structure/B1295735.png)

![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B1295748.png)